2-Bromo-2-nitropropane

Descripción general

Descripción

Bronopol, or 2-Bromo-2-nitropropane-1,3-diol, is an organic compound with wide-spectrum antimicrobial properties . It is a white solid, although commercial samples may appear yellow . It was first synthesized in 1897 and is used as a preservative in many consumer products such as shampoos and cosmetics .

Synthesis Analysis

Bronopol is produced by the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The world production of Bronopol has increased from the tens of tonnes in the late 1970s to current estimates in excess of 5,000 tonnes .Molecular Structure Analysis

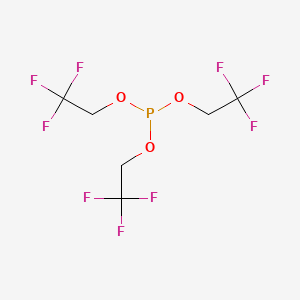

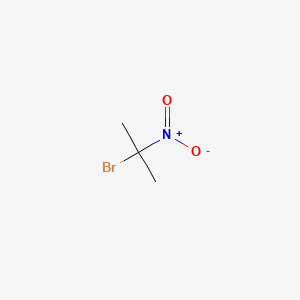

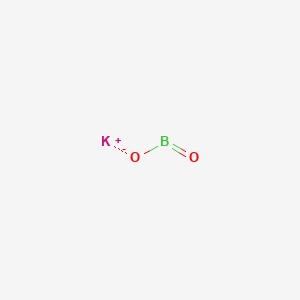

The molecular formula of this compound is C3H6BrNO4 .Chemical Reactions Analysis

Photoexcitation of this compound (BNP) at 248 and 193 nm generates OH, Br, and NO2 among other products . The OH fragment is detected by laser-induced fluorescence spectroscopy, and its translational and internal state distributions (vibration, rotation, spin-orbit, and Λ-doubling components) are probed .Physical And Chemical Properties Analysis

Bronopol is a white solid with a density of 1.1 g/cm³ . It has a melting point of 130°C (266°F; 403 K) and decomposes at a boiling point of 140°C (284°F; 413 K) .Aplicaciones Científicas De Investigación

Decomposition Mechanism of Energetic Materials

2-Bromo-2-nitropropane plays a crucial role in understanding the decomposition mechanisms of energetic materials with nitro substituents. Research demonstrates that this compound helps in generating key intermediates like 2-nitropropene and 2-nitro-2-propyl radicals, which undergo various unimolecular dissociation events. These studies provide insights into the decomposition mechanism of larger energetic materials with geminal dinitro groups (Booth et al., 2013).

Synthesis of Chalcone Analogues

In the field of organic synthesis, this compound is utilized in the formation of α,β-unsaturated ketones, acting as a key component in a S(RN)1 mechanism. This method allows the synthesis of a wide variety of chalcone analogues, which are significant in various chemical processes (Curti et al., 2007).

Indium-Mediated Aza-Henry Reaction

Another application of this compound is in the indium-mediated Aza-Henry reaction of imines. This method leads to the formation of 2-nitroamines, showcasing the compound's versatility in facilitating novel organic reactions (Soengas et al., 2012).

Investigation of Photodissociation Pathways

Further studies focus on the photodissociation pathways of this compound. This research is pivotal in understanding the dissociation channels of the 2-nitro-2-propyl radical intermediate, which is significant for the study of nitro-containing compounds in energetic materials (Booth et al., 2014).

Mecanismo De Acción

Target of Action

2-Bromo-2-nitropropane, also known as Bronopol, is an organic compound with wide-spectrum antimicrobial properties . It primarily targets various bacteria, including Pseudomonas aeruginosa . The compound’s inhibitory activity against these bacteria has been demonstrated in vitro .

Mode of Action

The mode of action of this compound involves two distinct reactions with thiols. Under aerobic conditions, this compound catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant . This interaction with its targets leads to the production of active oxygen species such as superoxide and peroxide .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidation of intracellular thiols such as glutathione and cysteine . The by-products of this reaction, active oxygen species, are directly responsible for the bactericidal activity of the compound . These species also contribute to the reduced growth rate after the bacteriostatic period .

Pharmacokinetics

It is known that the compound is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds .

Result of Action

The molecular and cellular effects of this compound’s action include a period of biocide-induced bacteriostasis followed by growth at an inhibited rate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, under conditions where it decomposes (such as in an alkaline solution and/or elevated temperatures), it can liberate nitrite and low levels of formaldehyde . These decomposition products can react with any contaminant secondary amines or amides in a formulation to produce significant levels of nitrosamines .

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-2-nitropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO2/c1-3(2,4)5(6)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADSZWXMXIWZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202876 | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5447-97-2 | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5447-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-nitropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1585030.png)